![molecular formula C17H16N2O2S B2980272 N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946317-01-7](/img/structure/B2980272.png)
N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Description
N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as DMPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPIA is a member of the isoxazole family, which is known for its diverse biological activities.
Scientific Research Applications
Antipsychotic Potential
Research has identified compounds structurally similar to N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide showing promise as potential antipsychotic agents. These compounds, which include 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common target for existing antipsychotic drugs (Wise et al., 1987).
Analgesic Properties
The study of capsaicinoid analogs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has led to insights into potent analgesic properties. These compounds' crystal structures and intermolecular hydrogen bonds contribute to their medicinal potential (Park et al., 1995).
Antitumor Activity
Derivatives of acetamide compounds, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide, have been synthesized and evaluated for their potential antitumor activity against various human tumor cell lines, indicating the potential of acetamide derivatives in cancer treatment (Yurttaş et al., 2015).
Corrosion Inhibition
Acetamide derivatives have also been utilized in the field of corrosion science. For example, 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have shown effectiveness as corrosion inhibitors, demonstrating the versatility of acetamide compounds in industrial applications (Yıldırım & Cetin, 2008).
Antimicrobial and Hemolytic Activity
The synthesis of 1,3,4-oxadiazole acetamide derivatives has revealed their antimicrobial and hemolytic activities. These compounds, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have shown variable effectiveness against selected microbial species and low toxicity, making them candidates for further biological screening (Gul et al., 2017).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-5-6-13(8-12(11)2)18-17(20)10-14-9-15(21-19-14)16-4-3-7-22-16/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMMXYCKQFXXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide |
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